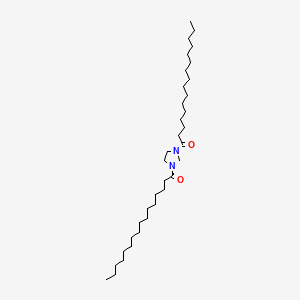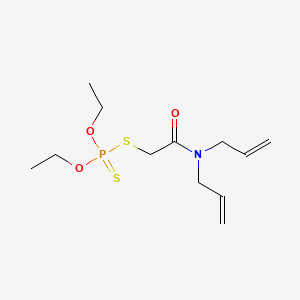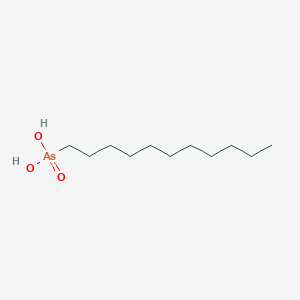
Trispiro(2.0.2.0.2.0)nonane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Trispiro(2.0.2.0.2.0)nonane is a unique organic compound with the molecular formula C₉H₁₂ and a molecular weight of 120.1916 g/mol It is characterized by its distinctive structure, which consists of three spiro-connected cyclopropane rings
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Trispiro(2.0.2.0.2.0)nonane typically involves the cyclization of suitable precursors under controlled conditions. One common method includes the reaction of cyclopropane derivatives with appropriate reagents to form the spiro-connected structure. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained .
Industrial Production Methods: While detailed industrial production methods are not extensively documented, the synthesis of this compound on a larger scale would likely involve optimization of the laboratory-scale methods. This could include the use of continuous flow reactors and advanced purification techniques to achieve high yields and purity.
Analyse Des Réactions Chimiques
Types of Reactions: Trispiro(2.0.2.0.2.0)nonane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxygenated derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced spiro compounds.
Substitution: Substitution reactions can occur at the cyclopropane rings, where hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Halogenation using bromine or chlorine in the presence of light or a catalyst.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alkanes or alcohols.
Applications De Recherche Scientifique
Trispiro(2.0.2.0.2.0)nonane has several applications in scientific research:
Chemistry: It serves as a model compound for studying the properties and reactivity of spiro compounds. Its unique structure makes it a subject of interest in theoretical and computational chemistry.
Medicine: The compound itself may not have direct medicinal applications, but its structural motifs can inspire the design of new pharmaceuticals.
Mécanisme D'action
The mechanism of action of Trispiro(2.0.2.0.2.0)nonane in chemical reactions involves the interaction of its spiro-connected cyclopropane rings with various reagents. The strain energy in the cyclopropane rings makes them reactive towards nucleophiles and electrophiles, facilitating various chemical transformations. The molecular targets and pathways involved depend on the specific reaction conditions and reagents used .
Comparaison Avec Des Composés Similaires
Spiro[2.2]pentane: Another spiro compound with two cyclopropane rings.
Spiro[3.3]heptane: Contains three spiro-connected cyclopropane rings but with a different arrangement.
Spiro[4.4]nonane: Features four spiro-connected cyclopropane rings.
Uniqueness: Trispiro(2.0.2.0.2.0)nonane is unique due to its three spiro-connected cyclopropane rings, which impart significant strain energy and reactivity. This makes it an interesting compound for studying the effects of ring strain on chemical reactivity and stability .
Propriétés
Numéro CAS |
31561-59-8 |
|---|---|
Formule moléculaire |
C9H12 |
Poids moléculaire |
120.19 g/mol |
Nom IUPAC |
trispiro[2.0.24.0.27.03]nonane |
InChI |
InChI=1S/C9H12/c1-2-7(1)8(3-4-8)9(7)5-6-9/h1-6H2 |
Clé InChI |
HAIZYAZVYQEJME-UHFFFAOYSA-N |
SMILES canonique |
C1CC12C3(C24CC4)CC3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


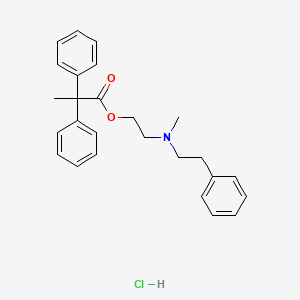

![(E)-1-([1,1'-Biphenyl]-4-yl)-N-(4-butylphenyl)methanimine](/img/structure/B14683691.png)
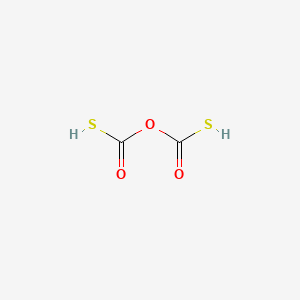
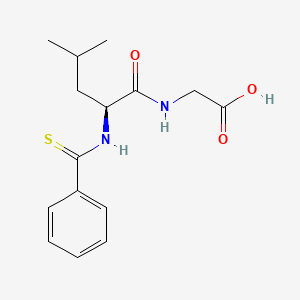
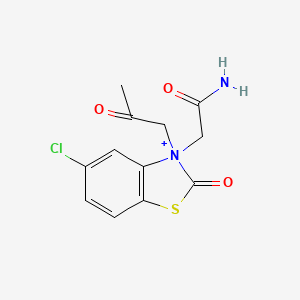
![tert-butyl N-[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]carbamate](/img/structure/B14683707.png)
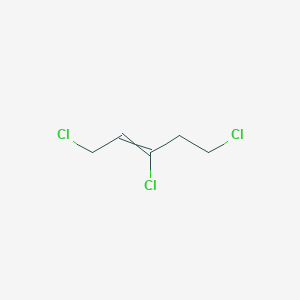
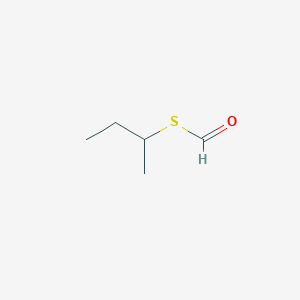
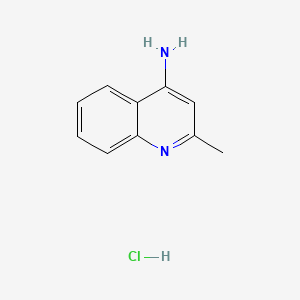
![3,9-Bis[2-(octadecylsulfanyl)propyl]-2,4,8,10-tetraoxaspiro[5.5]undecane](/img/structure/B14683726.png)
